But-3-enoyl Chloride
Overview
Description
But-3-enoyl chloride, also known as 3-butenoyl chloride, is an organic compound with the molecular formula C4H5ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a carbon-carbon double bond and an acyl chloride functional group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: But-3-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of but-3-enoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically proceeds under reflux conditions, and the resulting product is purified by distillation.
Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of but-3-enoic acid to a reactor containing thionyl chloride or oxalyl chloride, followed by distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: But-3-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Addition Reactions: The carbon-carbon double bond can participate in addition reactions, such as hydrogenation and halogenation.
Polymerization: The compound can undergo polymerization reactions to form poly(this compound) and related polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and water are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts like palladium on carbon (Pd/C) for hydrogenation or halogens for halogenation are employed.
Polymerization: Initiators such as radical initiators or catalysts are used under controlled conditions.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Halogenated Compounds: Formed through addition reactions with halogens.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
But-3-enoyl chloride has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and copolymers with specific properties for industrial applications.
Biological Studies: It is employed in the synthesis of biologically active compounds for research in medicinal chemistry and biochemistry.
Chemical Engineering: The compound is used in the development of new chemical processes and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of but-3-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The carbon-carbon double bond can also participate in addition reactions, further expanding the compound’s reactivity profile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Acetyl Chloride (CH3COCl): Similar in reactivity but lacks the carbon-carbon double bond.
Propionyl Chloride (C2H5COCl): Similar in reactivity but has a different alkyl chain length.
Crotonyl Chloride (C4H7ClO): Similar in structure but has a different position of the double bond.
Uniqueness: But-3-enoyl chloride is unique due to the presence of both an acyl chloride group and a carbon-carbon double bond. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and material science.
Properties
IUPAC Name |
but-3-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO/c1-2-3-4(5)6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSPWNNXVDXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450310 | |
Record name | But-3-enoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1470-91-3 | |
Record name | But-3-enoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-enoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable catalytic application of but-3-enoyl chloride, and how does the reaction proceed?
A1: this compound is a key intermediate in the palladium-catalyzed carbonylation of allyl chloride to synthesize this compound itself. [] This reaction involves a multi-step mechanism where [π-C3H5PdCl]2 reacts with carbon monoxide to form a palladium complex with this compound as a ligand. Subsequent reductive elimination releases the final product, this compound, regenerating the palladium catalyst. [] You can find the proposed reaction mechanism and associated rate constants within the research. []
Q2: Can other catalysts be used for the carbonylation of allylic halides?
A2: Yes, besides palladium catalysts, triethylphosphine complexes of rhodium can also catalyze the carbonylation of allylic halides like allyl chloride, bromide, and iodide. [] This reaction, conducted in ethanol, primarily yields ethyl but-3-enoate, with some ethyl prop-2-enoate formed as a byproduct. []
Q3: Are there any structural analogs of this compound explored in the provided research?
A3: Yes, the research explores the synthesis of various compounds containing the but-3-enoyl group. These include mono- and 1,1′-bis(3,4,4-trichlorobut-3-enoyl)-ferrocenes, 3,4,4-trichlorobut-3-enoylcymantrene, 3,4-dibromo-3,4,4-trichloro-1-phenylbutan-1-one, and 2-bromo-3,4,4-trichlorobut-3-enoates. [, , ] These studies showcase the versatility of this compound as a building block for synthesizing more complex molecules.
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